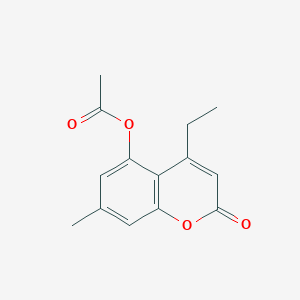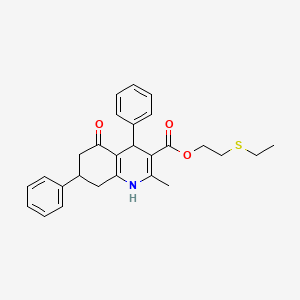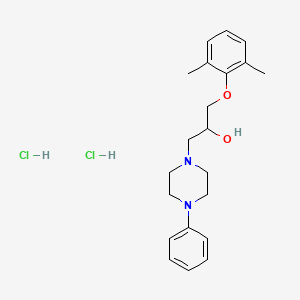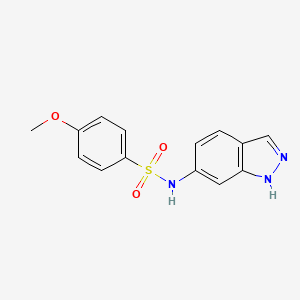
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate, also known as EMCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
科学的研究の応用
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food industry. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticoagulant activities. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food preservative due to its antimicrobial activity.
作用機序
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes, such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that this compound exhibits anti-inflammatory and anticoagulant activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other compounds with similar biological activities.
将来の方向性
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several potential future directions for research. In medicinal chemistry, this compound could be further studied for its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In agriculture, this compound could be further studied for its potential application as a pesticide. In the food industry, this compound could be further studied for its potential use as a food preservative. Additionally, this compound could be further studied to better understand its mechanism of action and to develop more efficient synthesis methods.
合成法
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt reaction. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst, such as piperidine. The Knoevenagel condensation method involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The Claisen-Schmidt reaction involves the condensation of salicylaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. These methods have been used to synthesize this compound with high yields and purity.
特性
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)


![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)


![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)

![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
